molecular formula C7H5ClN2O2 B11759258 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione CAS No. 1190315-19-5

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione

Cat. No.: B11759258
CAS No.: 1190315-19-5
M. Wt: 184.58 g/mol
InChI Key: XHLBAFCLRNNIDK-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione is a heterocyclic compound with a molecular formula of C7H5ClN2O2. This compound is known for its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and two keto groups at the 2 and 6 positions. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione typically involves the following steps:

    Nitration: 2-Amino-6-methylpyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield 2-amino-5-nitro-6-methylpyridine.

    Diazotization: The nitro compound is then diazotized using sodium nitrite in the presence of sulfuric acid to form 2-hydroxy-5-nitro-6-methylpyridine.

    Chlorination: The hydroxy compound is chlorinated using phosphorus pentachloride to produce 2-chloro-5-nitro-6-methylpyridine.

    Cyclization: The chlorinated compound undergoes cyclization in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

    Reduction Reactions: The keto groups can be reduced to hydroxyl groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while reduction reactions can produce hydroxylated compounds.

Scientific Research Applications

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with biological molecules, affecting their structure and function. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical and biological properties

Properties

CAS No.

1190315-19-5

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

IUPAC Name

5-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione

InChI

InChI=1S/C7H5ClN2O2/c8-4-1-3-2-5(11)9-6(3)10-7(4)12/h1H,2H2,(H2,9,10,11,12)

InChI Key

XHLBAFCLRNNIDK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)NC(=O)C(=C2)Cl

Origin of Product

United States

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